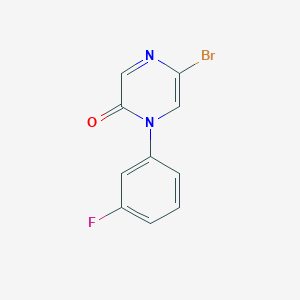
N-(2-chlorophenyl)-2-(methylamino)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-chlorophenyl)-2-(methylamino)acetamide, or N-chloro-methylaminoacetamide, is a synthetic compound that has been used in various scientific research applications. It is a derivative of acetamide, a naturally occurring amide, and is composed of two chlorine atoms, two methyl groups, and an amine group. It is an important compound in the field of biochemistry and physiology due to its ability to interact with various biological molecules in the body.
科学的研究の応用
N-chloro-methylaminoacetamide has been used in a variety of scientific research applications. It has been used to study the effects of various drugs on the human body, to study the mechanisms of drug action, and to study the biochemical and physiological effects of drugs on the body. It has also been used to study the effects of environmental toxins on the human body. In addition, it has been used to study the effects of hormones on the body, as well as to study the effects of various diseases on the body.
作用機序
N-chloro-methylaminoacetamide acts by binding to various receptors in the body. It binds to the N-methyl-D-aspartate (NMDA) receptor, which is involved in the regulation of neuronal excitability and synaptic plasticity. It also binds to the gamma-aminobutyric acid (GABA) receptor, which is involved in the regulation of neuronal excitability and synaptic plasticity. Furthermore, it binds to the serotonin receptor, which is involved in the regulation of mood and emotion.
Biochemical and Physiological Effects
N-chloro-methylaminoacetamide has been shown to have a variety of biochemical and physiological effects on the body. It has been shown to modulate the activity of the NMDA receptor, which can lead to changes in neuronal excitability and synaptic plasticity. It has also been shown to modulate the activity of the GABA receptor, which can lead to changes in neuronal excitability and synaptic plasticity. In addition, it has been shown to modulate the activity of the serotonin receptor, which can lead to changes in mood and emotion.
実験室実験の利点と制限
N-chloro-methylaminoacetamide has a number of advantages and limitations for use in laboratory experiments. One advantage is that it is a relatively stable compound, meaning that it can be stored and used for longer periods of time without significant degradation. Another advantage is that it is a relatively non-toxic compound, meaning that it can be used safely in laboratory experiments. One limitation is that it is a relatively expensive compound, meaning that it may not be feasible to use in large-scale experiments. Another limitation is that it is not very soluble in water, meaning that it may not be suitable for use in aqueous solutions.
将来の方向性
N-chloro-methylaminoacetamide has a number of potential future directions for use in scientific research. One potential future direction is to use it in the development of new drugs and therapies for the treatment of various diseases and disorders. Another potential future direction is to use it to study the effects of environmental toxins on the human body. Additionally, it could be used to study the effects of hormones on the body and to study the effects of various diseases on the body. Finally, it could be used to study the mechanisms of drug action and to study the biochemical and physiological effects of drugs on the body.
合成法
N-chloro-methylaminoacetamide can be synthesized in a few different ways. One method involves the reaction of 2-chloro-4-methylbenzoyl chloride and methylamine in dimethylformamide (DMF) at room temperature. This method yields N-chloro-methylaminoacetamide in approximately 40-50% yield. Another method involves the reaction of 2-chloro-4-methylbenzoyl chloride with methylamine in aqueous ethanol at a temperature of 70-80 degrees Celsius. This method yields N-chloro-methylaminoacetamide in approximately 60-70% yield.
特性
IUPAC Name |
N-(2-chlorophenyl)-2-(methylamino)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClN2O/c1-11-6-9(13)12-8-5-3-2-4-7(8)10/h2-5,11H,6H2,1H3,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQXLKYSTIHXEOM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC(=O)NC1=CC=CC=C1Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-chlorophenyl)-2-(methylamino)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-(4-{[(4-Chlorobenzyl)sulfonyl]methyl}-4-hydroxypiperidino)-3-methyl-1-butanone](/img/structure/B2460292.png)

![1-[3-(4-Ethylphenyl)-1-bicyclo[1.1.1]pentanyl]-N-methylmethanamine](/img/structure/B2460294.png)
![N1-(5,5-dioxido-2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-((tetrahydrofuran-2-yl)methyl)oxalamide](/img/structure/B2460295.png)





![N1-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-N2-(4-ethylphenyl)oxalamide](/img/structure/B2460306.png)
![(E)-N-(5,5-dioxido-3-phenyltetrahydrothieno[3,4-d]thiazol-2(3H)-ylidene)-3-nitrobenzamide](/img/structure/B2460310.png)

![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)acrylamide](/img/structure/B2460312.png)